

Application Note: Solid-Phase Extraction for Cleanup of Cyclopiazonic Acid Samples

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Compound of Interest

Compound Name: Cyclopiazonic Acid

Cat. No.: B7881346

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Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of *Aspergillus* and *Penicillium*, is a neurotoxin that can contaminate a wide range of agricultural commodities and food products.[1][2] Accurate determination of CPA levels is crucial for food safety and research. This application note details a robust solid-phase extraction (SPE) protocol for the cleanup and concentration of CPA from complex matrices such as grains, cheese, and animal feed prior to analytical determination by methods like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a reliable method for removing interfering matrix components, thereby improving the accuracy and sensitivity of CPA quantification.

Introduction

Cyclopiazonic acid is an indole-tetramic acid that acts as a specific inhibitor of Ca^{2+} -ATPase in the sarcoplasmic and endoplasmic reticulum.[1][3] Its presence has been documented in various foods, including cheese, peanuts, maize, and rice.[1][4][5] Due to the complexity of these sample matrices, a cleanup step is often necessary to remove substances that can interfere with analytical detection. Solid-phase extraction is a widely used technique for sample cleanup due to its efficiency, selectivity, and low solvent consumption.[6] This note describes a detailed protocol for the cleanup of CPA using a mixed-mode reversed-phase anion-exchange sorbent, which has demonstrated high recovery and selectivity for CPA.[6]

Experimental Protocols

Sample Preparation and Extraction

The initial extraction of CPA from the sample matrix is a critical step. The following protocol is a general guideline and may need to be optimized for specific matrices.

Materials:

- Sample (e.g., rice, wheat flour, corn flour, peanut, or feed)
- Water (HPLC grade)
- Acetonitrile (ACN) with 0.5% acetic acid (v/v)
- Sodium chloride (NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.[\[6\]](#)
- Add 2 mL of water and 2 mL of acetonitrile with 0.5% acetic acid.[\[6\]](#)
- Vortex the mixture for 1 minute to extract the CPA.[\[6\]](#)
- Add 0.4 g of sodium chloride and 1.6 g of anhydrous magnesium sulfate to the tube.[\[6\]](#)
- Immediately vortex again for 1 minute.[\[6\]](#)
- Centrifuge the mixture at 4500 rpm for 5 minutes.[\[6\]](#)

- Collect 1 mL of the supernatant (acetonitrile layer) and mix it with 1 mL of water to prepare the sample solution for SPE cleanup.[\[6\]](#)

Solid-Phase Extraction (SPE) Cleanup

This protocol utilizes a novel co-bonded octyl and pyridine silica (OPS) sorbent, which acts as a mixed-mode reversed-phase and anion-exchange material.[\[6\]](#)

Materials:

- OPS SPE cartridges (50 mg)
- Acetone (HPLC grade)
- Acetonitrile (50% in water, v/v)
- Methanol with 5% ammonium hydroxide (v/v)
- SPE manifold
- Nitrogen evaporator

Procedure:

- Conditioning: Wash the OPS SPE cartridge with 3 mL of acetone.[\[6\]](#)
- Equilibration: Equilibrate the cartridge with 3 mL of 50% acetonitrile.[\[6\]](#)
- Loading: Load the 2 mL sample solution from the extraction step onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing: Wash the cartridge with 3 mL of 50% acetonitrile to remove interfering compounds.
- Drying: Dry the cartridge under vacuum for 5 minutes to remove residual solvent.
- Elution: Elute the CPA from the sorbent with 2 mL of methanol containing 5% ammonium hydroxide.[\[6\]](#)

- Concentration: Concentrate the eluate to less than 1 mL at 40°C under a gentle stream of nitrogen.[6]
- Reconstitution: Add 50% methanol to the concentrated eluate to reach a final volume of 1 mL for subsequent UPLC-MS/MS analysis.[6]

Data Presentation

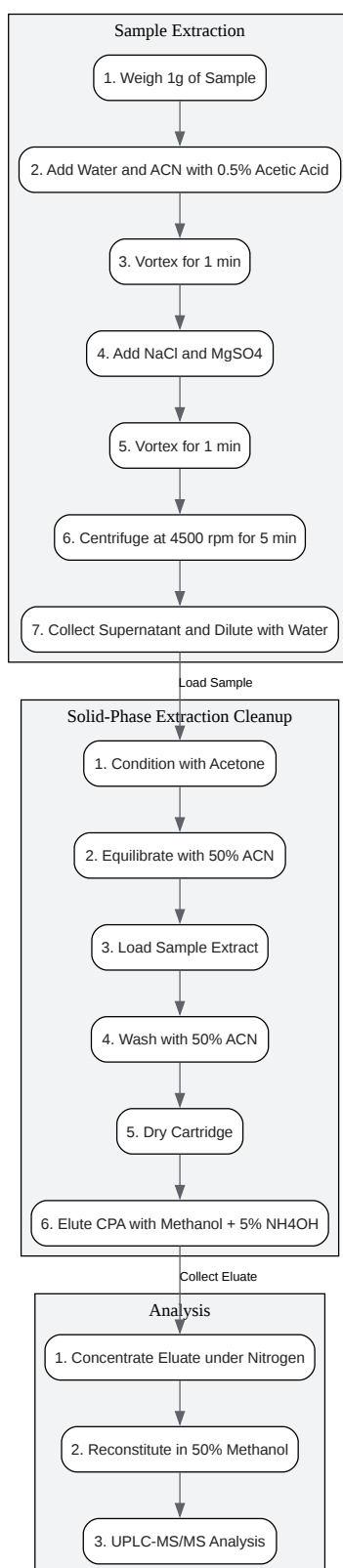
The following tables summarize the quantitative data for CPA recovery using the described SPE protocol in various matrices.

Matrix	Spiking Level (µg/kg)	Recovery (%)	RSD (%)
Rice	2	90.2	4.5
10	92.5	3.8	5.1
50	95.1	3.2	
Wheat Flour	2	88.7	5.1
10	91.3	4.2	5.8
50	94.6	3.5	
Corn Flour	2	85.4	5.8
10	89.8	4.7	6.2
50	93.2	3.9	
Peanut	2	82.1	6.2
10	87.5	5.3	6.8
50	91.8	4.1	
Feed	2	80.5	6.8
10	86.2	5.5	4.3
50	90.4	4.3	

Data adapted from Li et al., 2024.[\[6\]](#)

Visualizations

Experimental Workflow for CPA Sample Cleanup



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Caption: Workflow for the extraction and solid-phase extraction cleanup of **cyclopiazonic acid** from food and feed samples.

Discussion

The presented solid-phase extraction protocol provides an effective method for the cleanup of **cyclopiazonic acid** from various complex matrices. The use of a mixed-mode sorbent allows for a selective extraction of CPA through both reversed-phase and anion-exchange interactions.[6] This dual retention mechanism is particularly advantageous for isolating the acidic CPA molecule from a diverse range of matrix components. The high recovery rates and good reproducibility across different food and feed samples, as summarized in the data table, demonstrate the robustness of this method.[6] For successful implementation, it is important to control the flow rate during sample loading and to ensure that the sorbent does not dry out between the equilibration and loading steps. The final eluate is clean and concentrated, making it suitable for sensitive and accurate analysis by LC-MS/MS or other chromatographic techniques. While this protocol has been validated for the specified matrices, some optimization of the wash and elution steps may be necessary for other sample types to achieve optimal performance.

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